molecular formula C9H12ClNO2S B1371719 4-Aminoisothiochroman 2,2-dioxide hydrochloride CAS No. 1187830-61-0

4-Aminoisothiochroman 2,2-dioxide hydrochloride

Cat. No.: B1371719
CAS No.: 1187830-61-0
M. Wt: 233.72 g/mol
InChI Key: JPSRQJVVIKWEKQ-UHFFFAOYSA-N
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Description

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a heterocyclic organic compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes a sulfur atom within a six-membered ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisothiochroman 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminothiophenol with an appropriate aldehyde or ketone, followed by oxidation to introduce the dioxide functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Aminoisothiochroman 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Aminoisothiochroman 2,2-dioxide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminoisothiochroman 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminoisothiochroman 2,2-dioxide hydrochloride is unique due to its specific structural features, such as the presence of a sulfur atom within a six-membered ring and the dioxide functionality.

Properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSRQJVVIKWEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671927
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-61-0
Record name 1H-2-Benzothiopyran-4-amine, 3,4-dihydro-, 2,2-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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